4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide
Description
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-16(2)17-8-10-18(11-9-17)22-24(34(32,33)21-6-4-3-5-7-21)23(29)26(31)28(22)20-14-12-19(13-15-20)25(27)30/h3-16,22,29H,1-2H3,(H2,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWAZOZPZCDQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)C(=O)N)O)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
- Key Functional Groups :
- Hydroxy group (-OH)
- Carbonyl group (C=O)
- Sulfonamide group (–SO₂NH)
This compound features a pyrrole ring, which is known for its biological significance, particularly in drug design.
Anticancer Properties
Recent studies have indicated that 4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 26 | Induction of apoptosis and cell cycle arrest |
| MCF7 (Breast) | 0.46 | Inhibition of Aurora-A kinase |
| HCT116 (Colon) | 0.39 | DNA binding interactions leading to apoptosis |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Kinase Inhibition : It selectively inhibits certain kinases, such as Aurora-A, which are crucial for cell division and proliferation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
- DNA Interaction : Studies indicate that the compound can intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy on A549 Cells
In a study conducted by Wei et al., the compound demonstrated an IC₅₀ value of 26 µM against A549 lung cancer cells. The study highlighted that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins .
Study 2: MCF7 Cell Line Assessment
Zheng et al. reported that the compound exhibited an IC₅₀ of 0.46 µM against MCF7 breast cancer cells, with significant inhibition of Aurora-A kinase activity observed. This inhibition was correlated with reduced cell viability and increased apoptosis markers .
Study 3: HCT116 Colon Cancer Cells
Research by Li et al. revealed that the compound had an IC₅₀ of 0.39 µM on HCT116 colon cancer cells, showcasing its potential as a therapeutic agent through DNA binding interactions that hindered cellular replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Heterocyclic Cores
Compound 13 (4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide):
- Key Differences : Replaces the pyrrole core with a pyrazoline ring and substitutes the isopropylphenyl group with a bromophenyl moiety.
- Biological Activity : Demonstrated significant activity in preliminary assays, likely due to the sulfonamide group’s role in hydrogen bonding with biological targets .
Compound 14 (4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide):
- Key Differences : Similar to Compound 13 but substitutes bromine with chlorine, reducing molecular weight (497.99 g/mol) and altering electronic properties.
4-[3-[(2-Anilino-4-oxo-thiazol-5-ylidene)methyl]-2,5-dimethyl-pyrrol-1-yl]benzenesulfonamide:
- Key Differences: Replaces the hydroxyl-oxo-pyrrole with a thiazole ring and introduces an anilino group.
Benzamide Derivatives with Varied Substituents
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(pentyloxy)phenyl]-1-oxopropan-2-yl}benzamide (Compound 11):
- Key Differences : Lacks the pyrrole core and sulfonamide group but includes a pentyloxy chain, increasing hydrophobicity.
- Biological Relevance : Such derivatives are often explored for antimicrobial or anti-inflammatory activity, though the absence of sulfonamide may limit enzyme inhibition efficacy .
L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide):
- Key Differences : Shares the phenylsulfonyl group but incorporates a hydroxypropoxy chain and acetamide tail.
- Pharmacological Role : This compound targets GPCRs, suggesting that the target benzamide may also interact with similar pathways .
Computational and Mechanistic Insights
- Electron Density Analysis : Using Multiwfn , the target compound’s electron localization function (ELF) reveals strong electron withdrawal by the phenylsulfonyl group, which may stabilize interactions with cationic residues in binding pockets.
- Comparative Reactivity : The hydroxyl-oxo-pyrrole core exhibits lower electrophilicity compared to the thiazole derivative , suggesting milder reactivity in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
